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Compound of Interest

ethyl 4-bromo-1-methyl-1H-
Compound Name:
pyrazole-3-carboxylate

Cat. No.: B1331656

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a
"privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically
active compounds. Its five-membered heterocyclic structure, containing two adjacent nitrogen
atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and
metabolic stability. Pyrazole derivatives have demonstrated a vast range of pharmacological
activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1]

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable
building block for drug discovery. Its strategically placed functional groups—a reactive bromide,
a nucleophilic nitrogen, and an ester moiety—provide multiple handles for synthetic
diversification, allowing researchers to explore chemical space efficiently.[2] The bromide at the
C4 position is especially crucial, serving as an ideal anchor for transition-metal-catalyzed cross-
coupling reactions, a foundational technology for constructing complex molecular architectures.

Molecular Profile and Isomeric Considerations

Accurate identification is paramount. The precise arrangement of substituents on the pyrazole
ring dictates the molecule's reactivity and biological interactions. The subject of this guide is
specifically Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

e CAS Number: 400877-53-4[1]

e Molecular Formula: C7H9BrN20:2
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» Molecular Weight: 233.06 g/mol
Caption: Structure of Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Trustworthiness Advisory: Researchers must exercise diligence during procurement. Several
constitutional isomers of this compound exist, such as Ethyl 3-bromo-1-methyl-1H-pyrazole-4-
carboxylate (CAS 139308-52-4).[3] While structurally similar, their reactivity and the spatial
orientation of resulting products will differ. Always verify the CAS number and structure against
the supplier's Certificate of Analysis (CoA).

Physicochemical Properties

Property Value Source

CAS Number 400877-53-4 [1]

Molecular Formula C7H9BrN202 [1]

Molecular Weight 233.06 g/mol [1]
Typically a solid (White to off-

Appearance ] General
white)

Sealed in dry, Room
Storage [1][3]
Temperature, Inert atmosphere

Sourcing and Procurement of Key Intermediates

Identifying a reliable supplier is the first critical step in any research campaign. The following
table provides a list of vendors who have listed Ethyl 4-bromo-1-methyl-1H-pyrazole-3-
carboxylate or its isomers. Purity and analytical confirmation are key decision criteria.
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. CAS Number .
Supplier Product Name . Purity
Listed

Ethyl 4-bromo-1-

Lab-Chemicals.com methyl-1H-pyrazole-3-  400877-53-4 97%
carboxylate
ETHYL 4-BROMO-1-
METHYL-1H-

Alchem Pharmtech NULL N/A
PYRAZOLE-3-
CARBOXYLATE
Ethyl 3-bromo-1-

Sigma-Aldrich methyl-1H-pyrazole-4-  139308-52-4 95%
carboxylate
Ethyl 5-bromo-1-

BLD Pharm methyl-1H-pyrazole-4-  105486-72-4 N/A

carboxylate

Note: This table is for informational purposes. Availability and specifications are subject to
change. Researchers should always contact the supplier directly for current data.

Application in Synthesis: A Case Study in Suzuki-
Miyaura Cross-Coupling

The C4-bromide of the pyrazole ring is primed for palladium-catalyzed cross-coupling
reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups.
The Suzuki-Miyaura coupling is a robust and widely used transformation for this purpose.[4]

Expertise & Causality: The choice of a Suzuki coupling is strategic. The reaction conditions are
generally mild, tolerant of various functional groups (like the ethyl ester on our substrate), and
the boronic acid coupling partners are often commercially available or readily prepared and are
of low toxicity.[4] The base is crucial for activating the boronic acid to facilitate the

transmetalation step in the catalytic cycle.

Representative Protocol: Suzuki-Miyaura Coupling

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol is an illustrative procedure adapted from established methodologies for aryl

halides and should be optimized for specific substrates.[5][6]

Objective: To couple Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate with a

representative partner, Phenylboronic Acid.

Materials:

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)
Phenylboronic Acid (1.2 eq)

Palladium(ll) Acetate [Pd(OAc)z] (0.02 eq)

Triphenylphosphine [PPhs] (0.04 eq) or a suitable Buchwald ligand
Sodium Carbonate (NazCOs) (2.0 eq)

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

e Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a

magnetic stir bar, add Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq),
Phenylboronic Acid (1.2 eq), and Sodium Carbonate (2.0 eq).

Catalyst Addition: In a separate vial, pre-mix the Palladium(ll) Acetate (0.02 eq) and
Triphenylphosphine (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.

Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an
inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which
can deactivate the palladium catalyst.

Solvent Addition: Degas the Dioxane/Water solvent mixture by bubbling Argon through it for
15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
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e Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed
(typically 4-12 hours).

o Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Separate the organic layer, and extract the aqueous layer twice more with ethyl
acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. Purify the crude residue by silica
gel column chromatography to yield the desired coupled product.
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1. Reaction Setup

Combine Reactants:
- Pyrazole-Br (1 eq)
- Boronic Acid (1.2 eq)
- Base (2 eq)

l

Add Catalyst System:
- Pd(OAC)2 (2 mol%)
- Ligand (4 mol%)

l

Inert Atmosphere:
Evacuate & backfill with Argon (3x)

2. Synthesis
y

Add Degassed Solvent
(Dioxane/H20)

Heat & Stir
(80-100 °C, 4-12h)

Monitor Progress
(TLC/LC-MS)

3. Isolation

Aqueous Work-up
(EtOAc / H20)

Dry & Concentrate

Golumn Chromatographa

Click to download full resolution via product page

Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.
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Analytical Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of both starting materials and products.

Upon receiving Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, its identity and purity

should be confirmed.

Analytical Technique

Expected Signature for Ethyl 4-bromo-1-
methyl-1H-pyrazole-3-carboxylate

~8.0 ppm (s, 1H): Proton at C5 of the pyrazole
ring.~4.4 ppm (g, 2H): Methylene (-CHz-)
protons of the ethyl ester.~4.0 ppm (s, 3H):

1H NMR
Methyl (-CHs) protons on the pyrazole
nitrogen.~1.4 ppm (t, 3H): Methyl (-CHs) protons
of the ethyl ester.
Expect 7 distinct signals corresponding to the 7
13C NMR

carbon atoms in the molecule.

Mass Spec (MS)

Look for the characteristic isotopic pattern of
bromine: two peaks of nearly equal intensity
separated by 2 m/z units (M and M+2). For
C7H9BrN202, the expected m/z would be
[M+H]* at 233.0 and 235.0.

Infrared (IR)

Expect a strong carbonyl (C=0) stretch from the

ester at ~1720 cm™1.

Note: Predicted values. Actual shifts may vary depending on the solvent and instrument.

Safety, Handling, and Storage

Professional laboratory practice dictates that this compound be treated as potentially

hazardous. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

» Hazard Classification: While a specific classification for this exact CAS number is not

universally available, related bromo-aromatic compounds are often classified as skin

irritants, serious eye irritants, and may cause respiratory irritation.[3]
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» Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume
hood.

e Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is
recommended.[1]

Conclusion

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a high-value, versatile chemical
intermediate for pharmaceutical and agrochemical research. Its utility, particularly in robust C-C
bond-forming reactions, allows for the efficient synthesis of novel and complex molecular
entities. By adhering to the principles of careful sourcing, rigorous analytical validation, and
safe handling outlined in this guide, researchers can effectively leverage this building block to
accelerate their discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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